An In-depth Technical Guide to the Anticipated Toxicity Profile and Safety Data for N-(2-methoxyphenyl)oxolane-2-carboxamide
An In-depth Technical Guide to the Anticipated Toxicity Profile and Safety Data for N-(2-methoxyphenyl)oxolane-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Void for a Novel Chemical Entity
In the landscape of chemical research and drug development, we frequently encounter novel molecules for which a comprehensive, empirically determined toxicity profile is not yet established. N-(2-methoxyphenyl)oxolane-2-carboxamide is one such compound. The absence of a dedicated Safety Data Sheet (SDS) or published toxicological studies necessitates a predictive and precautionary approach to its handling and use.
This technical guide is structured to provide a robust, albeit provisional, safety and toxicity profile for N-(2-methoxyphenyl)oxolane-2-carboxamide. Our analysis is grounded in a "read-across" methodology, a scientifically accepted practice in the absence of direct data. This involves a critical evaluation of the toxicological data of structurally analogous compounds and the constituent chemical moieties of the target molecule. The insights herein are designed to empower researchers to implement appropriate safety measures and to inform the design of future toxicological assessments.
Deconstruction of the Molecular Structure and Anticipated Hazards
The toxicological profile of a molecule is intrinsically linked to its chemical structure. N-(2-methoxyphenyl)oxolane-2-carboxamide can be deconstructed into two primary fragments: the oxolane-2-carboxamide core and the 2-methoxyphenyl (or guaiacyl) substituent.
The Oxolane-2-Carboxamide Core: A Potential for Irritation
The oxolane-2-carboxamide moiety, also known as tetrahydrofuran-2-carboxamide, possesses inherent chemical reactivity that suggests a potential for localized toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this structural component is associated with the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
These classifications strongly suggest that N-(2-methoxyphenyl)oxolane-2-carboxamide should be handled with appropriate personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.
The 2-Methoxyphenyl Substituent: Systemic and Metabolic Considerations
The 2-methoxyphenyl group, a derivative of anisole, introduces considerations for systemic toxicity and metabolic activation. Anisole and related phenol derivatives have been studied for their toxicological properties.
-
Acute Toxicity: Anisole exhibits moderate acute oral toxicity, with a reported LD50 of 3700 mg/kg in rats[2][3][4].
-
Irritation: It is classified as a moderate skin irritant[2][4].
-
Systemic Effects: Long-term exposure to phenol derivatives has been associated with a range of systemic effects, including potential damage to the liver and kidneys[2].
-
Mutagenicity: There is limited evidence to suggest that anisole may have mutagenic effects[2].
The presence of this moiety in the target molecule suggests that beyond localized irritation, there is a potential for systemic effects, particularly with chronic or high-dose exposure.
The Specter of Opioid Activity: A Read-Across from Tetrahydrofuranylfentanyl (THF-F)
A critical component of this toxicological assessment is the structural similarity of the oxolane-2-carboxamide core to a class of highly potent synthetic opioids. Tetrahydrofuranylfentanyl (THF-F), a controlled substance, is a fentanyl analogue that contains the oxolane-2-carboxamide group[5][6][7][8][9][10][11][12].
While N-(2-methoxyphenyl)oxolane-2-carboxamide is not a direct fentanyl analogue, the presence of this shared structural feature raises a significant red flag regarding potential opioid receptor activity. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has extensively documented the severe health risks associated with THF-F[5][6][7][8][10].
-
Primary Hazard: The most severe acute health risk associated with THF-F is respiratory depression, which can be fatal[11][13][14].
-
Fatalities: Numerous fatalities have been linked to the ingestion of THF-F[11][14][15][16].
-
High Dependence Potential: As a µ-opioid receptor agonist, THF-F is presumed to have a high potential for dependence[13][14].
The profound toxicity of THF-F underscores the imperative to treat N-(2-methoxyphenyl)oxolane-2-carboxamide with extreme caution until empirical data can definitively rule out opioid activity. Any research involving this compound should be conducted with the assumption of high potency and the availability of opioid antagonists, such as naloxone, for emergency response.
Predictive Safety Data Sheet (SDS) Summary
In the absence of an official SDS, the following table summarizes the anticipated hazards and recommended safety precautions for N-(2-methoxyphenyl)oxolane-2-carboxamide, based on the read-across analysis.
| SDS Section | Anticipated Information | Basis for Prediction |
| 2. Hazard Identification | GHS Classification (Predicted): - Acute Toxicity (Oral, Dermal, Inhalation) - Category 1 or 2 (Potential for high potency)- Skin Corrosion/Irritation - Category 2- Serious Eye Damage/Eye Irritation - Category 2A- Specific Target Organ Toxicity (Single Exposure) - Category 1 (Respiratory System), Category 3 (Respiratory Tract Irritation, Narcotic Effects)- Specific Target Organ Toxicity (Repeated Exposure) - Potential for effects on liver and kidneys. | Read-across from THF-F for acute toxicity and narcotic effects[11][13][14]. Direct data for oxolane-2-carboxamide for irritation[1]. Data on anisole/phenol derivatives for target organ toxicity[2]. |
| 4. First-Aid Measures | Inhalation: Move to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Eye Contact: Immediately flush with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Note to Physician: Consider opioid antagonism (e.g., naloxone) in cases of suspected overdose. | Standard first-aid for chemical exposure, with an added precaution for potential opioid effects based on THF-F data[13][14]. |
| 8. Exposure Controls/Personal Protection | Engineering Controls: Use only in a well-ventilated fume hood. Personal Protective Equipment (PPE): - Respiratory: Respirator with an appropriate organic vapor cartridge.- Hand: Chemical-resistant gloves (e.g., nitrile).- Eye: Chemical safety goggles.- Skin and Body: Lab coat, closed-toe shoes. | Standard laboratory practice for handling potent and irritating compounds. |
| 11. Toxicological Information | Acute Toxicity: High acute toxicity is possible via all routes of exposure due to potential opioid activity. Skin/Eye/Respiratory Irritation: Expected to be an irritant. Carcinogenicity/Mutagenicity: No data available, but some structural components have been investigated for mutagenicity[2]. Reproductive Toxicity: No data available. | Synthesis of data from analogues and constituent parts[1][2][13][14]. |
Experimental Protocols: A Framework for Future Toxicological Assessment
To move beyond a predictive profile, empirical data is essential. The following outlines a logical progression for the toxicological evaluation of N-(2-methoxyphenyl)oxolane-2-carboxamide.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the affinity and selectivity of the compound for opioid receptors (μ, δ, κ).
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors.
-
Incubate membranes with a radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptor) in the presence of varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki).
-
-
-
Genotoxicity Assays (Ames Test):
-
Objective: To assess the mutagenic potential of the compound.
-
Methodology:
-
Use various strains of Salmonella typhimurium with mutations in the histidine operon.
-
Expose the bacteria to the test compound, with and without metabolic activation (S9 fraction).
-
Count the number of revertant colonies to determine mutagenicity.
-
-
In Vivo Studies (to be conducted in compliance with ethical guidelines)
-
Acute Toxicity Study (e.g., OECD Guideline 423):
-
Objective: To determine the acute oral toxicity (LD50) of the compound.
-
Methodology:
-
Administer the compound to a small group of rodents at a starting dose.
-
Observe the animals for signs of toxicity and mortality over a defined period.
-
Adjust the dosage for subsequent groups based on the observed outcomes to determine the LD50.
-
-
Visualizing the Safety Assessment Workflow
The following diagram illustrates the logical workflow for assessing the toxicity of a novel chemical entity like N-(2-methoxyphenyl)oxolane-2-carboxamide.
Caption: Workflow for the toxicological assessment of N-(2-methoxyphenyl)oxolane-2-carboxamide.
Conclusion: A Call for Empirical Verification
This technical guide provides a comprehensive, albeit predictive, toxicity and safety profile for N-(2-methoxyphenyl)oxolane-2-carboxamide. The analysis of its structural components and the read-across to the potent synthetic opioid THF-F strongly indicate that this compound should be treated as potentially highly hazardous. The primary concerns are acute toxicity via respiratory depression and localized irritation.
It is imperative that any research or handling of this compound is conducted with stringent safety protocols in place. The ultimate determination of the toxicological profile of N-(2-methoxyphenyl)oxolane-2-carboxamide can only be achieved through empirical testing. The experimental frameworks outlined in this guide provide a starting point for such investigations. As scientists and drug development professionals, a cautious and informed approach is paramount when navigating the unknowns of novel chemical entities.
References
-
European Monitoring Centre for Drugs and Drug Addiction. (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-2-carboxamide (tetrahydrofuranylfentanyl; THF-F). Publications Office of the European Union. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2018). Report on the risk assessment of N-phenyl-N-[1-(2-phenylethyl)piperidin-4- yl]oxolane-2-carboxamide (THF-F) in the framework of the Council Decision on new psychoactive substances. Publications Office of the European Union. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-2-carboxamide (tetrahydrofuranylfentanyl; THF-F).[Link]
-
World Health Organization. (2017). Tetrahydrofuranyl fentanyl (THF-F) Critical Review Report.[Link]
-
ResearchGate. (n.d.). Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods.[Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2018). Report on the risk assessment of N-phenyl-N-[1-(2-phenylethyl)piperidin-4- yl]oxolane-2-carboxamide (THF-F) in the framework of the Council Decision on new psychoactive substances.[Link]
-
World Health Organization. (n.d.). Expert Peer Review for Tetrahydrofuranylfentanyl (THF-F).[Link]
-
Folkhälsomyndigheten. (2017). Tetrahydrofuranfentanyl (THF-F).[Link]
-
Valaer, A. K., et al. (2011). Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS). Toxicology Letters, 203(3), 223-231. [Link]
-
Krotulski, A. J., et al. (2018). Fatality Following Ingestion of Tetrahydrofuranylfentanyl, U-49900 and Methoxy-Phencyclidine. Journal of Analytical Toxicology, 42(3), e27-e32. [Link]
-
Krotulski, A. J., et al. (2018). Fatality Following Ingestion of Tetrahydrofuranylfentanyl, U-49900 and Methoxy-Phencyclidine. Journal of Analytical Toxicology, 42(3), e27-e32. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol.[Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. [https://www.carlroth.com/medias/SDB-7308-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzk4ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGE1LzkwNzg0MDk4NTUwMzgu cGRmfDljYjQ5ZWM5YjY3ZGU2YjM0ZTU3ZGIxYjYxN2Y4YjM3YjQ2YjM1ZWEyYjM1YjQzYjM1ZWEyYjM1YjQzYjM1ZWE]([Link] cGRmfDljYjQ5ZWM5YjY3ZGU2YjM0ZTU3ZGIxYjYxN2Y4YjM3YjQ2YjM1ZWEyYjM1YjQzYjM1ZWEyYjM1YjQzYjM1ZWE)
-
Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2845. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2017). N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl) Risk Assessment Report.[Link]
-
Regulations.gov. (2017). Schedules of Controlled Substances: Temporary Placement of ortho-Fluorofentanyl, Tetrahydrofuranyl Fentanyl, and Methoxyacetyl Fentanyl into Schedule I.[Link]
-
Brandt, S. D., et al. (2017). Technical report on N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl; THF-F). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
-
PubChem. (n.d.). Oxolane-2-carboxamide. National Center for Biotechnology Information. [Link]
-
Behymer, M. P., et al. (2024). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences, 197(2), 197-210. [Link]
-
Al-Hussain, S. A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 20(9), e0309649. [Link]
-
ScienceLab.com. (1999). ANISOLE MSDS.[Link]
-
Behymer, M. P., et al. (2023). Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers. Toxicological Sciences, kfad119. [Link]
-
Al-Wahaibi, L. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5896. [Link]
-
Ajanusi, E. O., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0245812. [Link]
-
Auwärter, V., et al. (2014). Effects and Risks Associated with Novel Psychoactive Substances. Deutsches Ärzteblatt International, 111(9), 139-147. [Link]
-
Behymer, M. P., et al. (2023). Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers. Toxicological Sciences, 197(2), 197-210. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries.[Link]
Sources
- 1. Oxolane-2-carboxamide | C5H9NO2 | CID 3544692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Anisole CAS#: 100-66-3 [m.chemicalbook.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. EMCDDA–Europol Joint Report on a new psychoactive substance: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-2-carboxamide (tetrahydrofuranylfentanyl; THF-F). - Drugs and Alcohol [drugsandalcohol.ie]
- 6. Report on the risk assessment of N-phenyl-N-[1-(2-phenylethyl)piperidin-4- yl]oxolane-2-carboxamide (THF-F) in the framework of the Council Decision on new psychoactive substances | www.euda.europa.eu [euda.europa.eu]
- 7. EMCDDA–Europol Joint Report on a new psychoactive substance: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-2-carboxamide (tetrahydrofuranylfentanyl; THF-F) | www.euda.europa.eu [euda.europa.eu]
- 8. Report on the risk assessment of N-phenyl-N-[1-(2-phenylethyl)piperidin-4- yl]oxolane-2-carboxamide (THF-F) in the framework of the Council Decision on new psychoactive substances. Risk assessments. - Drugs and Alcohol [drugsandalcohol.ie]
- 9. aklagare.se [aklagare.se]
- 10. drugsandalcohol.ie [drugsandalcohol.ie]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. LJMU Research Online [researchonline.ljmu.ac.uk]
- 13. ecddrepository.org [ecddrepository.org]
- 14. ecddrepository.org [ecddrepository.org]
- 15. Fatality Following Ingestion of Tetrahydrofuranylfentanyl, U-49900 and Methoxy-Phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
